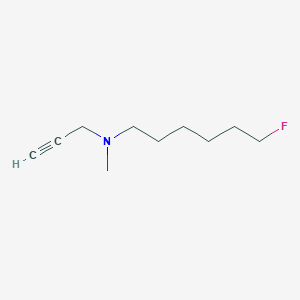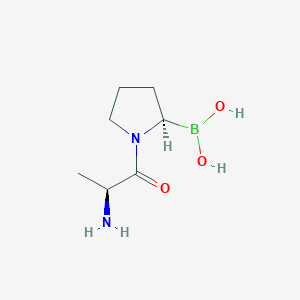
Ala-boroPro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ala-boroPro typically involves the coupling of D-alanine with a boronic acid derivative. One common method includes the reaction of 6-hydrazinylnicotinic acid with D-alanine, followed by coupling with a boronic acid derivative to form the final product . The reaction conditions often involve the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale peptide synthesis techniques. These methods typically employ automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ala-boroPro undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing derivatives.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, reduced boron derivatives, and substituted boronic acid compounds .
Wissenschaftliche Forschungsanwendungen
Ala-boroPro has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex boron-containing molecules.
Biology: Serves as a potent inhibitor of fibroblast activation protein, making it useful in studying the tumor microenvironment.
Medicine: Employed in cancer imaging and therapy due to its high affinity for fibroblast activation protein.
Industry: Utilized in the development of radiopharmaceuticals for diagnostic imaging.
Wirkmechanismus
Ala-boroPro exerts its effects by inhibiting fibroblast activation protein, a serine protease involved in the degradation of extracellular matrix components. The compound binds to the active site of fibroblast activation protein, preventing its enzymatic activity. This inhibition disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-boroPro: Another boronic acid-based inhibitor with similar inhibitory effects on fibroblast activation protein.
N-acyl-Gly-boroPro: A related compound with a different acyl group, affecting its binding affinity and selectivity.
N-(4-quinolinoyl)-D-alanine-boroproline: A derivative with enhanced binding affinity for fibroblast activation protein.
Uniqueness
Ala-boroPro is unique due to its high selectivity for fibroblast activation protein over other proteases, making it a highly effective tool for cancer imaging and therapy. Its boronic acid moiety allows for versatile chemical modifications, enabling the development of various derivatives with improved properties .
Eigenschaften
Molekularformel |
C7H15BN2O3 |
|---|---|
Molekulargewicht |
186.02 g/mol |
IUPAC-Name |
[(2R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C7H15BN2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6,12-13H,2-4,9H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
WDFZXMUIFGGBQF-WDSKDSINSA-N |
Isomerische SMILES |
B([C@@H]1CCCN1C(=O)[C@H](C)N)(O)O |
Kanonische SMILES |
B(C1CCCN1C(=O)C(C)N)(O)O |
Synonyme |
Ala-boroPro alanylpyrrolidine-boronic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


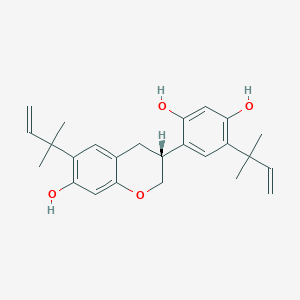
![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)
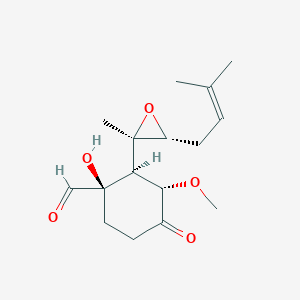
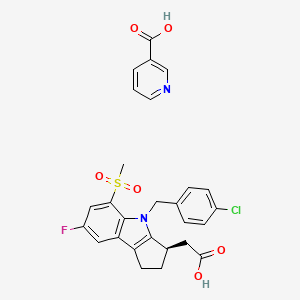
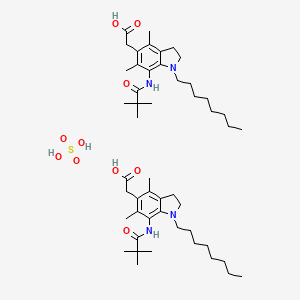
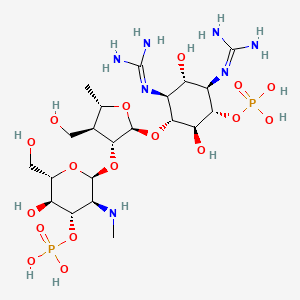
![(10,13-Dimethyl-3-oxo-17-propanoyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) propanoate](/img/structure/B1245526.png)
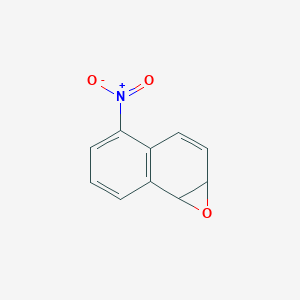
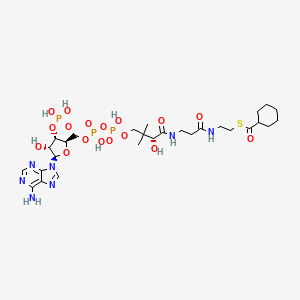
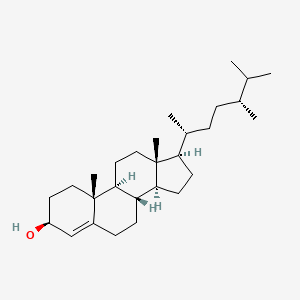
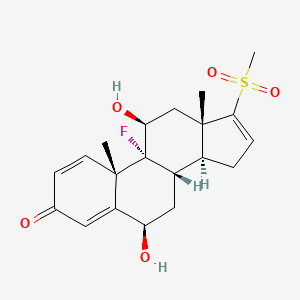
![3-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carb](/img/structure/B1245534.png)
![(1R,6aS,8S,10aS,12aR)-10a,12a-dimethyl-1-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,5,6,6a,7,8,9,10,11,12-dodecahydronaphtho[1,2-h]quinolin-8-ol](/img/structure/B1245535.png)
